1-Decyl-1'-methyl-4,4'-bipyridin-1-ium dichloride
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Overview
Description
1-Decyl-1’-methyl-4,4’-bipyridin-1-ium dichloride is a chemical compound belonging to the bipyridinium family. These compounds are known for their electrochemical properties and have been extensively studied in the field of supramolecular chemistry. The compound is characterized by its bipyridinium core, which is substituted with a decyl group and a methyl group, making it a quaternary ammonium salt.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Decyl-1’-methyl-4,4’-bipyridin-1-ium dichloride typically involves the Zincke reaction. This reaction is a cyclocondensation process between rigid, electron-rich aromatic diamines and 1,1′-bis(2,4-dinitrophenyl)-4,4′-bipyridinium salts . The reaction conditions often include refluxing in ethanol with a large excess of 1-chloro-2,4-dinitrobenzene .
Industrial Production Methods: Industrial production of this compound can be scaled up by preparing the Zincke salt on a multigram scale and then reacting it with the appropriate nucleophiles under controlled conditions .
Chemical Reactions Analysis
Types of Reactions: 1-Decyl-1’-methyl-4,4’-bipyridin-1-ium dichloride undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can undergo reversible one- and two-electron reductions, which are accompanied by significant changes in its UV-vis absorption spectra.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly with electron-rich aromatic diamines.
Common Reagents and Conditions:
Oxidation and Reduction: Common reagents include triethylamine (TEA) for chemical reduction.
Substitution: Reagents such as 1-chloro-2,4-dinitrobenzene are used under reflux conditions in ethanol.
Major Products: The major products formed from these reactions include various substituted bipyridinium derivatives, which exhibit unique electrochemical properties .
Scientific Research Applications
1-Decyl-1’-methyl-4,4’-bipyridin-1-ium dichloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Decyl-1’-methyl-4,4’-bipyridin-1-ium dichloride involves its ability to undergo reversible redox reactions. The bipyridinium core can accept and donate electrons, making it a versatile component in electrochemical systems. The molecular targets and pathways involved include the formation of radical cations and the delocalization of unpaired spin density over aromatic/heterocyclic rings .
Comparison with Similar Compounds
1,1′-Dimethyl-4,4′-bipyridinium dichloride (Methyl viologen dichloride): Known for its use as a herbicide and its electrochemical properties.
1-Decyl-4,4′-bipyridinium dichloride: Similar in structure but lacks the methyl group, affecting its electrochemical behavior.
Uniqueness: 1-Decyl-1’-methyl-4,4’-bipyridin-1-ium dichloride is unique due to its specific substitution pattern, which enhances its electrochemical properties and makes it suitable for a broader range of applications compared to its analogs .
Properties
CAS No. |
116911-81-0 |
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Molecular Formula |
C21H32Cl2N2 |
Molecular Weight |
383.4 g/mol |
IUPAC Name |
1-decyl-4-(1-methylpyridin-1-ium-4-yl)pyridin-1-ium;dichloride |
InChI |
InChI=1S/C21H32N2.2ClH/c1-3-4-5-6-7-8-9-10-15-23-18-13-21(14-19-23)20-11-16-22(2)17-12-20;;/h11-14,16-19H,3-10,15H2,1-2H3;2*1H/q+2;;/p-2 |
InChI Key |
ULNWJSVDBKYEGA-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)C.[Cl-].[Cl-] |
Origin of Product |
United States |
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